![molecular formula C10H15NOSe B12540731 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol CAS No. 676237-45-9](/img/structure/B12540731.png)
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol is an organoselenium compound characterized by the presence of a selanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol typically involves the reaction of 4-bromophenol with (2R)-3-aminobutan-2-yl selenide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol undergoes various chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selanyl group back to its original state or to other selenium-containing species.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various organic transformations.
Biology: The compound exhibits potential antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that organoselenium compounds, including this compound, have potential therapeutic applications due to their anticancer, antimicrobial, and neuroprotective activities.
Industry: The compound can be used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol involves its interaction with various molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in oxidative stress responses. Additionally, the compound can interact with cellular membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike other organoselenium compounds, it combines the properties of a phenol ring with a selanyl group, offering a versatile platform for further functionalization and application in various fields.
Properties
CAS No. |
676237-45-9 |
|---|---|
Molecular Formula |
C10H15NOSe |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-[(2R)-3-aminobutan-2-yl]selanylphenol |
InChI |
InChI=1S/C10H15NOSe/c1-7(11)8(2)13-10-5-3-9(12)4-6-10/h3-8,12H,11H2,1-2H3/t7?,8-/m1/s1 |
InChI Key |
JUUIRLSGNLUELW-BRFYHDHCSA-N |
Isomeric SMILES |
C[C@H](C(C)N)[Se]C1=CC=C(C=C1)O |
Canonical SMILES |
CC(C(C)[Se]C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


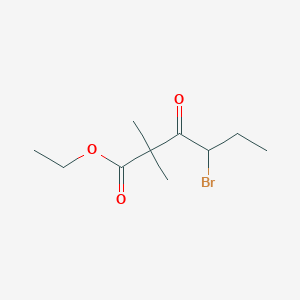
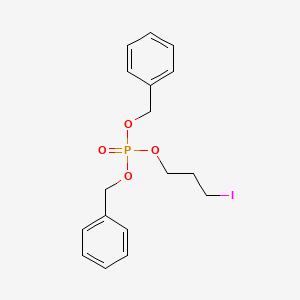

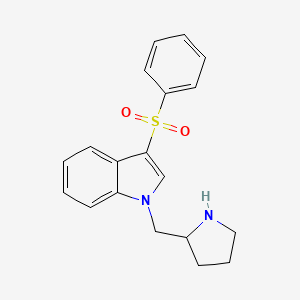
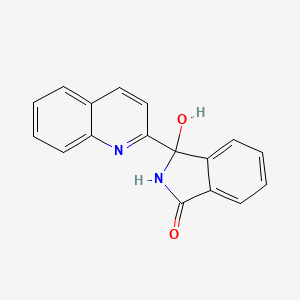
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
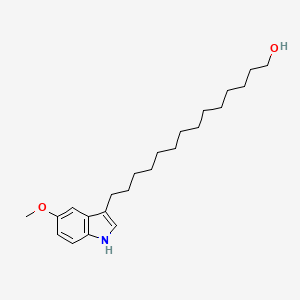

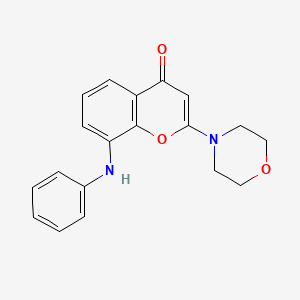
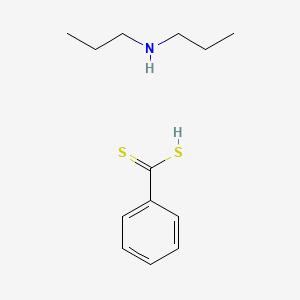
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
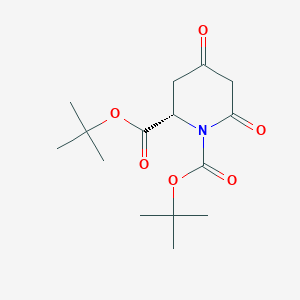
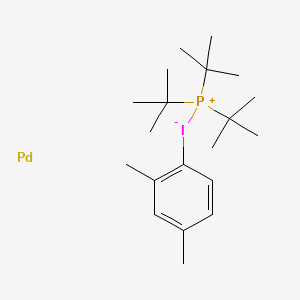
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
